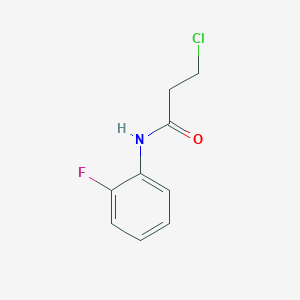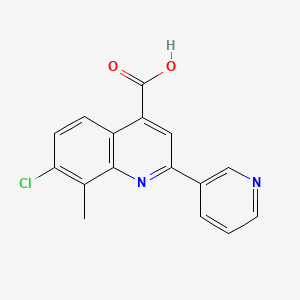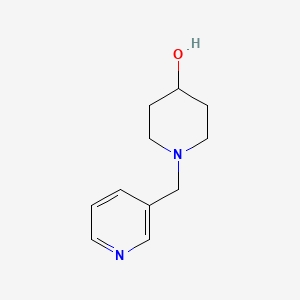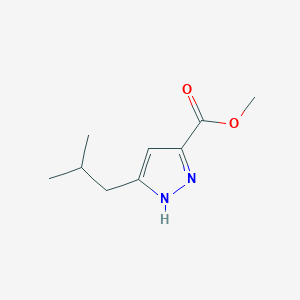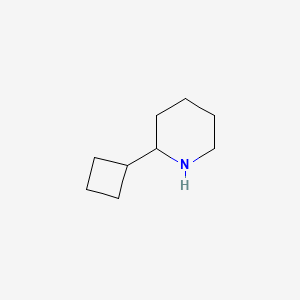
2-Cyclobutylpiperidine
Overview
Description
2-Cyclobutylpiperidine is a chemical compound with the molecular formula C9H17N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-cyclobutylpiperidine, are known to interact with a wide variety of biological targets
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between this compound and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s known that piperidine derivatives can influence a variety of biochemical pathways
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound are currently unknown. Piperidine derivatives are known to have a wide range of biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound.
Preparation Methods
The synthesis of 2-Cyclobutylpiperidine can be achieved through several methods. One common approach involves the use of Wittig reactions, where cyclobutyl-containing intermediates are reacted with piperidine derivatives . Another method includes photochemical reactions, such as [2 + 2] intramolecular cycloaddition, followed by reduction to yield the desired piperidine derivative . Industrial production methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclobutylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, which facilitate the reduction of piperidine derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions typically yield reduced piperidine derivatives, while substitution reactions can introduce different functional groups onto the piperidine ring .
Scientific Research Applications
2-Cyclobutylpiperidine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities, such as anti-inflammatory and antimicrobial properties . Additionally, this compound is used in the development of new drugs and therapeutic agents due to its unique chemical structure and reactivity .
Comparison with Similar Compounds
2-Cyclobutylpiperidine can be compared to other piperidine derivatives, such as cyclopropylpiperidine and other substituted piperidines . These compounds share a similar core structure but differ in the substituents attached to the piperidine ring. The unique cyclobutyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in drug discovery and development . Other similar compounds include cyclopropylpiperidine and various substituted piperidines, each with their own unique properties and applications .
Properties
IUPAC Name |
2-cyclobutylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-7-10-9(6-1)8-4-3-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXQGZANCNAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394736 | |
| Record name | 2-cyclobutylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-12-0 | |
| Record name | 2-cyclobutylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclobutylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


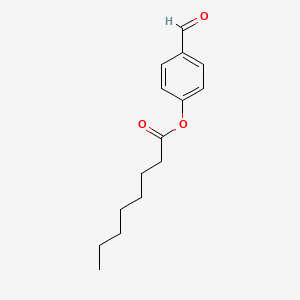
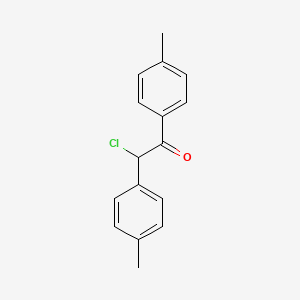

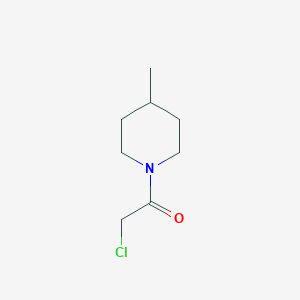
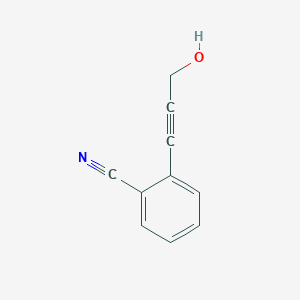
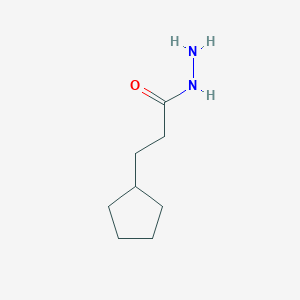
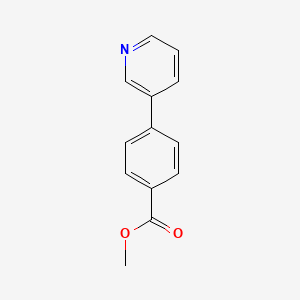

![1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane](/img/structure/B1608473.png)
